molecular formula C7H9N3O3 B13078834 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid

2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid

Cat. No.: B13078834
M. Wt: 183.16 g/mol
InChI Key: SSPWGFZESFIBDD-UHFFFAOYSA-N
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Description

2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid is a heterocyclic compound that features a unique fusion of triazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the reaction of hydrazino functional groups with acetylacetone to form the triazole ring .

Industrial Production Methods: Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reducing costs. The use of continuous flow reactors and green chemistry principles are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the triazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid stands out due to its unique oxazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid

InChI

InChI=1S/C7H9N3O3/c11-7(12)3-5-8-9-6-4-13-2-1-10(5)6/h1-4H2,(H,11,12)

InChI Key

SSPWGFZESFIBDD-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NN=C(N21)CC(=O)O

Origin of Product

United States

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